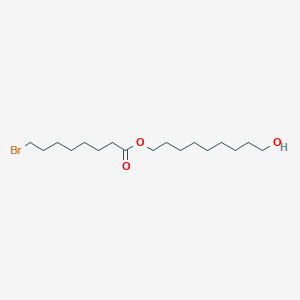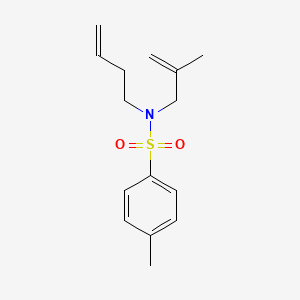![molecular formula C11H12F3N3O2 B15161553 N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-96-0](/img/structure/B15161553.png)
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)pyridine-3-carboxamide oxime
- N’-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Uniqueness
N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
652152-96-0 |
|---|---|
Molecular Formula |
C11H12F3N3O2 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
N-(3-methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H12F3N3O2/c1-19-17-5-2-4-16-10(18)8-7-15-6-3-9(8)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,16,18) |
InChI Key |
FKFVUNVXYZHLMH-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
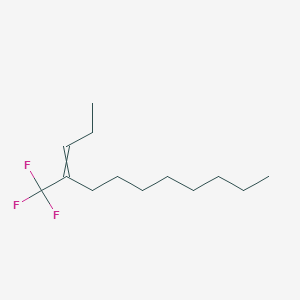
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
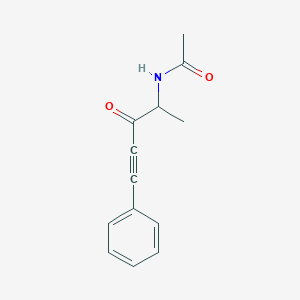
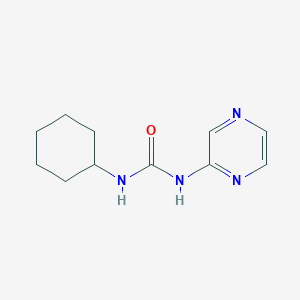
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
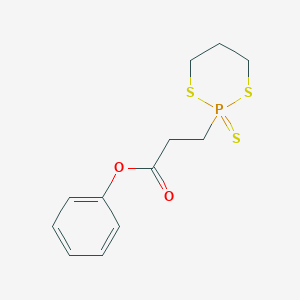
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
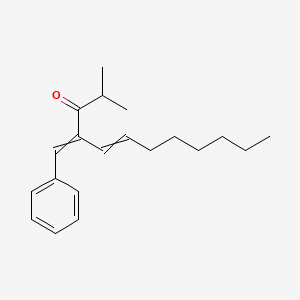
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)

